2-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a difluorophenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved by the cyclization of appropriate precursors under specific conditions.
Introduction of the difluorophenyl group: This step involves the substitution of hydrogen atoms with fluorine atoms on the phenyl ring.
Attachment of the chloro group: This can be done through chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Formation of the benzamide structure: This involves the reaction of the intermediate compounds with benzoyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(2,4-difluorophenyl)-3-methoxybenzamide
- 3-chloro-N-(2-fluorophenyl)benzamide
- 2-iodo-N-(4-bromophenyl)benzamide
Uniqueness
2-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide is unique due to the presence of the oxazole ring and the specific arrangement of the chloro and difluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C16H9ClF2N2O2 |
---|---|
Molecular Weight |
334.70 g/mol |
IUPAC Name |
2-chloro-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C16H9ClF2N2O2/c17-11-4-2-1-3-10(11)16(22)20-15-8-14(21-23-15)9-5-6-12(18)13(19)7-9/h1-8H,(H,20,22) |
InChI Key |
OUCLYCOMSNCJEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=NO2)C3=CC(=C(C=C3)F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.